An In-depth Technical Guide to Z-Phe-OH: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to Z-Phe-OH: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH), a pivotal building block in peptide synthesis and a valuable tool in drug discovery. This document details its chemical and physical properties, molecular structure, and provides in-depth experimental protocols for its synthesis and characterization. Furthermore, it visualizes its role in key biochemical processes and synthetic workflows.
Core Chemical Properties and Structure
Z-Phe-OH, systematically named (2S)-2-(benzyloxycarbonylamino)-3-phenylpropanoic acid, is an N-terminally protected derivative of the amino acid L-phenylalanine.[1] The benzyloxycarbonyl (Z or Cbz) group serves as a crucial protecting group in peptide synthesis, preventing the amine group from participating in unwanted reactions during peptide bond formation.[2]
Molecular Structure:
The structure of Z-Phe-OH consists of an L-phenylalanine core, where the alpha-amino group is acylated with a benzyloxycarbonyl group. This imparts a significant hydrophobic character to the molecule.
Chemical Identifiers:
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CAS Number: 1161-13-3
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Molecular Formula: C₁₇H₁₇NO₄[3]
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Molecular Weight: 299.32 g/mol [1]
-
InChI Key: RRONHWAVOYADJL-HNNXBMFYSA-N
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SMILES: C1=CC=C(C=C1)C--INVALID-LINK--NC(=O)OCC2=CC=CC=C2[1]
Physicochemical Data
The following tables summarize the key physicochemical properties of Z-Phe-OH, providing essential data for its handling, application, and characterization.
| Property | Value |
| Appearance | White to off-white powder |
| Melting Point | 85-87 °C (literature) |
| Boiling Point | 440.65°C (rough estimate)[4] |
| Density | 1.1441 g/cm³ (rough estimate)[4] |
| Optical Rotation | [α]20/D +5° (c = 5 in acetic acid) |
| pKa (Predicted) | 3.86 ± 0.10[4] |
| Solvent | Solubility |
| DMF | Sparingly[4] |
| DMSO | Slightly[4], Soluble (100 mg/mL with ultrasound)[5] |
| Methanol (B129727) | Slightly[4] |
| Ethanol | Soluble |
| Water | Insoluble |
Experimental Protocols
Synthesis of Z-Phe-OH
This protocol describes the synthesis of Z-Phe-OH from L-phenylalanine and benzyl (B1604629) chloroformate.
Materials:
-
L-phenylalanine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve L-phenylalanine in an aqueous solution of sodium carbonate.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of benzyl chloroformate in dioxane dropwise to the cooled amino acid solution while maintaining the temperature and pH.
-
Stir the reaction mixture at room temperature for several hours.
-
Acidify the mixture with hydrochloric acid to precipitate the product.
-
Filter the crude product, wash with water, and then recrystallize from an appropriate solvent system such as ethyl acetate/hexane to yield pure Z-Phe-OH.
Analytical Characterization
Objective: To confirm the structure of Z-Phe-OH.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of Z-Phe-OH in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[6]
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[7]
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.[6][8]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Analysis: Process the spectra and assign the peaks to the corresponding protons and carbons in the Z-Phe-OH structure.
Objective: To identify the functional groups present in Z-Phe-OH.
Methodology:
-
Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of Z-Phe-OH with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the crystal.[6][9]
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.[9]
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.[10]
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present, such as the N-H stretch of the carbamate (B1207046), the C=O stretches of the carbamate and carboxylic acid, and the aromatic C-H and C=C stretches.
Objective: To determine the molecular weight and fragmentation pattern of Z-Phe-OH.
Methodology:
-
Sample Preparation: Prepare a dilute solution of Z-Phe-OH in a suitable solvent like methanol or acetonitrile (B52724) with a small amount of formic acid to aid in protonation.[6]
-
Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, with an electrospray ionization (ESI) source.[6]
-
Data Acquisition: Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.[6] Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation.
-
Data Analysis: Analyze the fragmentation pattern to identify characteristic losses, such as the loss of the benzyl group or the entire benzyloxycarbonyl group. The fragmentation of peptides typically results in b and y ions, which can be used to confirm the amino acid sequence.[11][12]
Applications and Workflows
Z-Phe-OH is a cornerstone in the synthesis of peptides, particularly in the pharmaceutical industry for the development of peptide-based drugs.[13] Its protected amine allows for controlled, stepwise addition to a growing peptide chain.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the general workflow of incorporating a Z-Phe-OH residue into a peptide chain using solid-phase peptide synthesis (SPPS). In modern SPPS, Fmoc protection is more common; however, the Z-group is historically significant and still used in solution-phase synthesis and for specific applications. The diagram shows a conceptual workflow.[14][15][16]
Role as an Enzyme Inhibitor
Peptides and amino acid derivatives containing a phenylalanine residue can act as inhibitors for various enzymes, often through competitive inhibition where they bind to the active site. The bulky benzyl group of phenylalanine can play a key role in this binding.[17][18]
The diagram below illustrates the principle of competitive enzyme inhibition.
References
- 1. Benzyloxycarbonyl-L-phenylalanine | C17H17NO4 | CID 70878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(Benzyloxycarbonyl)-L-phenylalanine | CAS Number 1161-13-3 [klivon.com]
- 4. lookchem.com [lookchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bacterial Production of Site Specific 13C Labeled Phenylalanine and Methodology for High Level Incorporation into Bacterially Expressed Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 10. Vibrational analysis of amino acids and short peptides in hydrated media. VIII. Amino acids with aromatic side chains: L-phenylalanine, L-tyrosine, and L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LESSONS IN DE NOVO PEPTIDE SEQUENCING BY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.cbc.osu.edu [research.cbc.osu.edu]
- 13. chemimpex.com [chemimpex.com]
- 14. peptide.com [peptide.com]
- 15. bachem.com [bachem.com]
- 16. chem.uci.edu [chem.uci.edu]
- 17. Khan Academy [khanacademy.org]
- 18. Competitive inhibition - Wikipedia [en.wikipedia.org]
